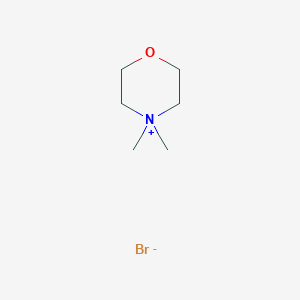
4,4-dimethylmorpholin-4-ium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholinium, 4,4-dimethyl-, bromide (1:1) is a chemical compound with the molecular formula C6H14BrNO and a molecular weight of 196.09 g/mol. This compound is a bromide salt of morpholine, a heterocyclic amine that is widely used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4-dimethyl-, bromide (1:1) typically involves the reaction of morpholine with 4,4-dimethyl-1,1-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions for several hours . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of Morpholinium, 4,4-dimethyl-, bromide (1:1) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography or distillation .
化学反応の分析
Types of Reactions
Morpholinium, 4,4-dimethyl-, bromide (1:1) can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction Reactions: The morpholine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or ethanol, using reagents such as sodium hydroxide or hydrochloric acid.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include morpholinium chloride or morpholinium hydroxide.
Oxidation Reactions: Products include morpholine N-oxide.
Reduction Reactions: Products include secondary amines.
科学的研究の応用
Antimicrobial Activity
One of the primary applications of 4,4-dimethylmorpholin-4-ium bromide is in the development of antimicrobial agents. Research indicates that morpholine derivatives exhibit significant antibacterial properties against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Efficacy
In a study evaluating various morpholine compounds, including 4,4-dimethylmorpholin-4-ium bromide, it was found that certain derivatives demonstrated minimum inhibitory concentrations (MICs) effective against MRSA strains. The results showed that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to better hydrophobic interactions with bacterial membranes. For instance, derivatives with MIC values below 64 µg/mL were considered biologically active, indicating their potential as therapeutic agents against resistant bacterial strains .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| M-6 | 3.9 | Active |
| M-7 | 62.5 | Active |
| M-1 | >200 | Inactive |
Ionic Liquids in Material Science
Another notable application of 4,4-dimethylmorpholin-4-ium bromide is as an ionic liquid in materials science. Ionic liquids are known for their unique properties such as low volatility and high thermal stability, making them suitable for various applications including solvents in chemical reactions and as heat transfer fluids.
Case Study: Cooling Applications
A patent describes the use of ionic liquids like 4,4-dimethylmorpholin-4-ium bromide for cooling systems in high-temperature environments. The compound is noted for its ability to remain stable under extreme conditions while providing efficient thermal management solutions .
Role in Drug Development
The morpholine structure is frequently employed in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates. The inclusion of morpholine derivatives can improve solubility, bioavailability, and metabolic stability.
Case Study: Drug Design
A comprehensive review highlighted how morpholine-containing compounds are integral to the design of several therapeutic agents. For example, the antibiotic Linezolid incorporates a morpholine moiety that contributes to its efficacy against Gram-positive bacteria .
作用機序
The mechanism by which Morpholinium, 4,4-dimethyl-, bromide (1:1) exerts its effects depends on its application:
Chemical Reactions: Acts as a nucleophile or electrophile in various substitution reactions.
Biological Systems: Interacts with enzymes and other proteins, affecting their activity and function.
Industrial Processes: Functions as a catalyst or intermediate in the production of various chemicals.
類似化合物との比較
Similar Compounds
Morpholinium bromide: Similar in structure but lacks the 4,4-dimethyl substitution.
Pyridinium bromide: Another bromide salt with a different heterocyclic ring structure.
Quaternary ammonium bromides: A broader class of compounds with similar ionic properties.
Uniqueness
Morpholinium, 4,4-dimethyl-, bromide (1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
40968-70-5 |
|---|---|
分子式 |
C6H14BrNO |
分子量 |
196.09 g/mol |
IUPAC名 |
4,4-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C6H14NO.BrH/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
KSSZOYAWVXPUEW-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCOCC1)C.[Br-] |
正規SMILES |
C[N+]1(CCOCC1)C.[Br-] |
同義語 |
4,4-Dimethylmorpholinium Bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















